3-Fluoro-4-methoxybenzoyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

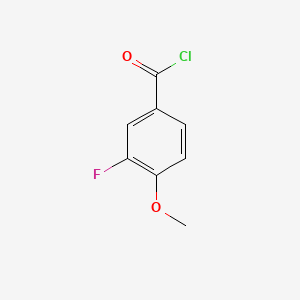

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-4-methoxybenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFO2/c1-12-7-3-2-5(8(9)11)4-6(7)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOSBAHQDKBWMBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50381351 | |

| Record name | 3-Fluoro-4-methoxybenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50381351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3907-15-1 | |

| Record name | 3-Fluoro-4-methoxybenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50381351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Fluoro-4-methoxybenzoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Fluoro-4-methoxybenzoyl chloride CAS number

An In-depth Technical Guide to 3-Fluoro-4-methoxybenzoyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a key building block in modern organic synthesis and pharmaceutical development. This document details its chemical and physical properties, synthesis protocols, key applications, and safety information.

Chemical and Physical Properties

This compound, with the CAS number 3907-15-1 , is a versatile reagent in medicinal chemistry and materials science.[1][2] Its chemical structure incorporates a fluorine atom and a methoxy group on a benzoyl chloride backbone, offering unique reactivity for the synthesis of complex molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 3907-15-1 | [1][2] |

| Molecular Formula | C₈H₆ClFO₂ | [1][2] |

| Molecular Weight | 188.58 g/mol | [1][2] |

| Synonyms | 4-(Chlorocarbonyl)-2-fluoroanisole, 3-fluoro-4-methoxylbenzoyl choride | [1][2][3] |

| Appearance | Solid, semi-solid, or liquid | |

| Melting Point | 68-71 °C | [1][3] |

| Boiling Point | 267.3 °C at 760 mmHg | [3] |

| Density | 1.309 g/cm³ | [3] |

| Purity | Typically ≥97% | [3] |

| Sensitivity | Moisture sensitive | [1][4] |

| Storage Conditions | Sealed in a dry environment at room temperature |

Synthesis Protocols

Multiple synthetic routes to this compound have been reported. Below are detailed experimental protocols for two common methods.

Synthesis from 3-Fluoro-4-methoxyacetophenone

This method involves the haloform reaction of the corresponding acetophenone to yield the carboxylic acid, followed by chlorination to the acyl chloride.

Experimental Protocol:

-

Preparation of 3-Fluoro-4-methoxybenzoic acid:

-

Dissolve 50 g of calcium hypochlorite in 200 ml of warm water to create a milky solution.

-

Add a warm solution of 35 g of potassium carbonate and 10 g of potassium hydroxide in 100 ml of water. Stir the mixture for approximately 5 minutes and filter through a sintered glass funnel.

-

Wash the resulting calcium carbonate cake with 40 ml of water and combine the filtrates in a one-liter round-bottom flask.

-

Heat the filtrate to about 55°C with stirring.

-

Add 16.8 g of 3-fluoro-4-methoxyacetophenone to the stirred solution. An exothermic reaction will commence. Maintain the reaction temperature between 60°C and 70°C for 30 minutes, using an ice bath to moderate the reaction as needed.

-

Cool the mixture to room temperature while continuing to stir, then filter.

-

To the filtrate, add 10 g of sodium metabisulfite in 40 ml of water to destroy excess hypochlorite.

-

Acidify the mixture with 40 ml of concentrated hydrochloric acid. A white solid will precipitate.

-

Cool the mixture, collect the solid, wash with a small amount of water, and recrystallize from 150 ml of acetonitrile to yield 3-fluoro-4-methoxybenzoic acid.[5]

-

-

Conversion to this compound:

-

Reflux the resulting 3-fluoro-4-methoxybenzoic acid with an excess of thionyl chloride for 2 hours.[3]

-

After the reaction is complete, remove the excess thionyl chloride by distillation to obtain the crude this compound. Further purification can be achieved by vacuum distillation.

-

Synthesis via Fries Rearrangement

This scalable synthesis utilizes a Lewis acid-catalyzed Fries rearrangement of 2-fluorophenyl acetate.[6]

Experimental Protocol:

-

Fries Rearrangement of 2-Fluorophenyl Acetate:

-

Perform a Lewis acid (e.g., AlCl₃) catalyzed Fries rearrangement of 2-fluorophenyl acetate on a kilogram scale. This reaction yields a mixture of ortho and para isomers.[6]

-

Separate the ortho (5) and para (4) isomers using an industrially feasible method, such as fractional distillation or crystallization.[6]

-

-

Conversion to this compound:

-

The separated para isomer (4) is then converted into this compound through subsequent chemical transformations, which typically involve methylation of the hydroxyl group followed by oxidation of the acetyl group to a carboxylic acid and subsequent chlorination.[6]

-

Applications in Research and Drug Development

This compound is a valuable building block in the synthesis of pharmaceuticals and agrochemicals due to the influence of the fluorine and methoxy substituents on the molecule's reactivity and the biological activity of its derivatives.[7]

-

Pharmaceutical Intermediates : It serves as a crucial intermediate in the synthesis of various pharmaceutical agents.[7] The precursor, 3-fluoro-4-methoxybenzoic acid, is particularly important in the creation of non-steroidal anti-inflammatory drugs (NSAIDs).[8]

-

Anticancer Agents : Derivatives of 4-substituted methoxybenzoyl-aryl-thiazoles (SMART) have been synthesized and show potent antiproliferative activity against melanoma and prostate cancer cells.[9]

-

Agrochemicals : This compound is utilized in the development of new agrochemicals, contributing to the efficacy of pesticides and herbicides.[7]

-

Materials Science : It finds applications in materials science for the development of specialty polymers and coatings.[7]

Reactivity and Handling

Reactivity Profile: As an acyl halide, this compound is a reactive compound.

-

It reacts exothermically with water, including moisture in the air, to produce hydrochloric acid and 3-fluoro-4-methoxybenzoic acid.[10]

-

It also reacts vigorously with bases (including amines), alcohols, and strong oxidizing agents.[10][11]

-

Sealed containers may build up pressure due to slow decomposition, which is accelerated by heat.[10][11]

Safety and Handling:

-

Corrosivity : It is corrosive and can cause severe skin burns and eye damage.[4]

-

Personal Protective Equipment (PPE) : Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and clothing to prevent skin and eye contact.[4]

-

Respiratory Protection : Use a NIOSH/MSHA-approved respirator if exposure limits are exceeded or if irritation occurs.[4]

-

In case of contact :

-

Eyes : Rinse immediately with plenty of water for at least 15 minutes and seek immediate medical attention.[4]

-

Skin : Remove contaminated clothing and rinse the skin with water. Call a physician immediately.[4]

-

Inhalation : Move to fresh air. If not breathing, give artificial respiration and call a physician.[4]

-

-

Hazardous Decomposition : Thermal decomposition can release irritating and toxic gases and vapors, including carbon monoxide (CO), carbon dioxide (CO₂), hydrogen chloride (HCl), and hydrogen fluoride (HF).[4]

Visualizations

Synthesis Workflow

Caption: Synthetic routes to this compound.

Applications Overview

Caption: Major applications of this compound.

Structure-Activity Relationship (SAR) Concept

Caption: Structure-Activity Relationship (SAR) for anticancer derivatives.

References

- 1. parchem.com [parchem.com]

- 2. scbt.com [scbt.com]

- 3. lookchem.com [lookchem.com]

- 4. fishersci.com [fishersci.com]

- 5. prepchem.com [prepchem.com]

- 6. researchgate.net [researchgate.net]

- 7. chemimpex.com [chemimpex.com]

- 8. nbinno.com [nbinno.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. 4-METHOXYBENZOYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. 4-Methoxybenzoyl chloride | 100-07-2 [chemicalbook.com]

Core Properties of 3-Fluoro-4-methoxybenzoyl Chloride

An In-depth Technical Guide to 3-Fluoro-4-methoxybenzoyl Chloride: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of this compound, a key fluorinated building block in medicinal chemistry and organic synthesis. It details the compound's physicochemical properties, provides an experimental protocol for its synthesis, and explores its application as a crucial intermediate in the development of targeted therapeutics, particularly kinase inhibitors.

This compound is a solid organic compound valued for its role as a versatile acylating agent and a precursor in the synthesis of complex molecules. The presence of both a fluorine atom and a methoxy group on the benzoyl ring influences its reactivity and the pharmacological properties of its derivatives.

Physicochemical Data

The fundamental properties of this compound are summarized in the table below for easy reference. These values have been aggregated from various chemical suppliers and databases.

| Property | Value | Citations |

| Molecular Weight | 188.58 g/mol | [1][2] |

| Molecular Formula | C₈H₆ClFO₂ | [1][2] |

| CAS Number | 3907-15-1 | [2] |

| Appearance | Solid | [2] |

| Melting Point | 68-71 °C | [3] |

| Boiling Point | 267.3 °C at 760 mmHg | [3] |

| Density | 1.309 g/cm³ | [3] |

| InChI Key | LOSBAHQDKBWMBY-UHFFFAOYSA-N | [2] |

| Canonical SMILES | COC1=CC=C(C=C1F)C(=O)Cl |

Synthesis and Experimental Protocols

The preparation of this compound can be achieved from its corresponding benzoic acid, which itself can be synthesized from commercially available precursors. The following sections detail a common synthetic route.

Synthesis Workflow

The diagram below illustrates a typical multi-step synthesis beginning from 3-fluoro-4-methoxyacetophenone. This process involves a haloform reaction to create the carboxylic acid, followed by chlorination to yield the final acyl chloride.

Caption: General synthesis pathway for this compound.

Experimental Protocol: Synthesis from 3-Fluoro-4-methoxybenzoic Acid

This protocol describes the conversion of the carboxylic acid to the acyl chloride, a common laboratory and industrial procedure. The precursor, 3-Fluoro-4-methoxybenzoic acid, can be synthesized as described in the literature.

Materials:

-

3-Fluoro-4-methoxybenzoic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous Dichloromethane (DCM) or another suitable inert solvent

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Round-bottom flask with a reflux condenser and drying tube

-

Stirring apparatus (magnetic stirrer)

-

Heating mantle

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 3-Fluoro-4-methoxybenzoic acid in anhydrous DCM.

-

Add a catalytic amount of DMF (e.g., 1-2 drops).

-

Slowly add an excess (typically 1.5 to 2.0 molar equivalents) of thionyl chloride or oxalyl chloride to the stirred suspension at room temperature. The addition may be performed at 0 °C to control the initial reaction.

-

After the addition is complete, gently heat the mixture to reflux and maintain for 1-3 hours, or until the reaction is complete (cessation of gas evolution and dissolution of the solid). Reaction progress can be monitored by TLC.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the solvent and excess reagent under reduced pressure using a rotary evaporator. Care must be taken as the excess chlorinating agent is corrosive.

-

The resulting crude this compound can be used directly for subsequent reactions or purified by vacuum distillation if required.

Applications in Drug Discovery and Medicinal Chemistry

This compound is a valuable building block for creating a diverse range of biologically active molecules.[4] Its utility spans the synthesis of agrochemicals and, most notably, pharmaceuticals for conditions including neurological and cardiovascular diseases.[4] A primary application is in the synthesis of kinase inhibitors for cancer therapy.

Role as a Versatile Chemical Intermediate

The reactivity of the acyl chloride group allows for facile amide and ester bond formation, making it an ideal synthon for introducing the 3-fluoro-4-methoxyphenyl moiety into larger, more complex molecules. This versatility allows it to serve as a precursor to various classes of therapeutic agents.

Caption: Role as a building block for diverse bioactive molecules.

Application in the Synthesis of Kinase Inhibitors

The 3-fluoro-4-methoxyphenyl group is a key structural motif in several potent enzyme inhibitors. Notably, related structures are integral to certain Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitors, which are critical targets in oncology.[5][6][7] Gefitinib, a first-generation EGFR inhibitor, features a quinazoline core that can be synthesized using precursors derived from 3-fluoro-4-methoxybenzoic acid.[5][8]

Target Signaling Pathway: VEGFR-2 in Angiogenesis

VEGFR-2 is a receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels—a process critical for tumor growth and metastasis.[7] Inhibitors that block the ATP-binding site of VEGFR-2 prevent its activation and downstream signaling, thereby inhibiting angiogenesis.

Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.

Conclusion

This compound is a high-value chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. Its defined physicochemical properties and established synthetic routes make it a reliable building block for researchers. Its most impactful role is in medicinal chemistry, where it serves as a key precursor for the synthesis of sophisticated therapeutic agents, including potent kinase inhibitors that target fundamental cancer signaling pathways. The continued exploration of derivatives based on this scaffold holds promise for the development of next-generation targeted therapies.

References

- 1. This compound | C8H6ClFO2 | CID 2779255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. Design, synthesis, and evaluation of dual EGFR/AURKB inhibitors as anticancer agents for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Fluoro-4-methoxybenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties, synthesis, and handling of 3-Fluoro-4-methoxybenzoyl chloride, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.

Core Physical Properties

The physical characteristics of this compound are summarized in the table below, providing essential data for its use in research and development.

| Property | Value |

| Molecular Formula | C₈H₆ClFO₂ |

| Molecular Weight | 188.58 g/mol |

| CAS Number | 3907-15-1 |

| Appearance | Solid, Semi-solid, or liquid |

| Melting Point | 68-71 °C |

| Boiling Point | 267.3 °C at 760 mmHg |

| Density | 1.309 g/cm³ |

| Refractive Index | 1.511 |

Synthesis of this compound

The synthesis of this compound is a two-step process, beginning with the formation of 3-fluoro-4-methoxybenzoic acid, followed by its conversion to the final product.

Step 1: Synthesis of 3-Fluoro-4-methoxybenzoic acid from 3-Fluoro-4-methoxyacetophenone [1]

-

Preparation of Hypochlorite Solution: In a 1-liter round-bottom flask, dissolve 50 g of calcium hypochlorite in 200 ml of water with warming to create a milky solution. In a separate beaker, prepare a warm solution of 35 g of potassium carbonate and 10 g of potassium hydroxide in 100 ml of water. Add the carbonate-hydroxide solution to the calcium hypochlorite solution. Shake the resulting mixture for approximately 5 minutes and then filter it through a sintered glass funnel. Wash the calcium carbonate filter cake with 40 ml of water and combine the filtrates.

-

Reaction with 3-Fluoro-4-methoxyacetophenone: Place the combined filtrates in the 1-liter round-bottom flask and heat to about 55 °C with stirring on a steam bath. To this stirred solution, add 16.8 g of 3-fluoro-4-methoxyacetophenone. Cautiously warm the stirred suspension to 60 °C, at which point an exothermic reaction will commence. Allow the reaction temperature to rise to 70 °C and then cool it back to 60 °C using an ice bath. Repeat this heating and cooling cycle several times until the reaction moderates.

-

Work-up and Isolation: Maintain the stirred reaction mixture at 60-70 °C on a steam bath for 30 minutes, then cool it to room temperature while continuing to stir. Filter the reaction mixture. To the filtrate, add a solution of 10 g of sodium metabisulfite in 40 ml of water to quench any excess hypochlorite. Acidify the mixture with 40 ml of concentrated hydrochloric acid. Add additional water to facilitate stirring as a copious white solid forms. Place the mixture in a cold room to complete precipitation. Collect the solid by filtration, wash it with a small amount of water, and recrystallize it from 150 ml of acetonitrile. Air-dry the purified solid to yield 3-fluoro-4-methoxybenzoic acid.

Step 2: Synthesis of this compound from 3-Fluoro-4-methoxybenzoic acid [2][3]

This procedure is adapted from a general method for the synthesis of benzoyl chlorides.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet to neutralize HCl gas, place the dried 3-fluoro-4-methoxybenzoic acid obtained from Step 1.

-

Addition of Thionyl Chloride: Add an excess of thionyl chloride (approximately 2-3 equivalents) to the flask.

-

Reaction: Heat the mixture to reflux (around 70 °C) and maintain this temperature for several hours (typically 2-6 hours), or until the evolution of HCl gas ceases. The reaction progress can be monitored by the dissolution of the solid benzoic acid.

-

Isolation of the Product: After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The residue, this compound, can be further purified by vacuum distillation if necessary.

Experimental Workflow

The following diagram illustrates the synthesis process of this compound.

Caption: Synthesis workflow for this compound.

References

An In-depth Technical Guide to the Synthesis of 3-Fluoro-4-methoxybenzoyl Chloride from 2-Fluorophenyl Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a multi-step synthetic route for the preparation of 3-fluoro-4-methoxybenzoyl chloride, a valuable building block in pharmaceutical and agrochemical research, starting from 2-fluorophenyl acetate. The synthesis involves a sequence of key organic transformations, including a Fries rearrangement, Baeyer-Villiger oxidation, hydrolysis, methylation, Kolbe-Schmitt carboxylation, and conversion to the final acid chloride.

Overall Synthetic Pathway

The synthesis proceeds through the following key stages:

3-Fluoro-4-methoxybenzoyl chloride IUPAC name

An In-depth Technical Guide to 3-Fluoro-4-methoxybenzoyl chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a key chemical intermediate in the pharmaceutical and agrochemical industries. The document details its chemical properties, synthesis protocols, and significant applications, with a focus on its role in drug discovery and development. All quantitative data is presented in structured tables, and experimental procedures are described in detail. Additionally, logical workflows for its synthesis and application are visualized using diagrams. The IUPAC name for the compound is This compound .[1]

Chemical Properties and Identifiers

This compound is a solid at room temperature and is sensitive to moisture.[2] It is classified as a corrosive solid. Key identifiers and physicochemical properties are summarized in the tables below.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 3907-15-1[1] |

| Molecular Formula | C₈H₆ClFO₂[1] |

| Molecular Weight | 188.58 g/mol [1] |

| InChI Key | LOSBAHQDKBWMBY-UHFFFAOYSA-N[1] |

| SMILES | COC1=C(C=C(C=C1)C(=O)Cl)F[1] |

| Synonyms | 4-(Chlorocarbonyl)-2-fluoroanisole, 3-Fluoro-p-anisoyl chloride[3] |

Table 2: Physicochemical Properties

| Property | Value |

| Physical Form | Solid[3] |

| Melting Point | 68-71 °C[2] |

| Purity | Typically ≥97% |

| Storage Temperature | Room temperature, sealed in a dry environment[4] |

Synthesis of this compound

The synthesis of this compound is typically a two-step process, starting from commercially available precursors. The first step involves the synthesis of the corresponding carboxylic acid, 3-fluoro-4-methoxybenzoic acid, which is then converted to the acyl chloride. A scalable synthesis using a Fries rearrangement of 2-fluorophenyl acetate has also been reported.[5]

Experimental Protocol: Synthesis of 3-fluoro-4-methoxybenzoic acid

A common laboratory-scale synthesis involves the hydrolysis of a methyl ester precursor.

-

Materials: Methyl 4-fluoro-3-methoxybenzoate, Methanol, Sodium Hydroxide, Water, 1N Hydrochloric Acid.

-

Procedure:

-

Dissolve methyl 4-fluoro-3-methoxybenzoate (e.g., 11 g, 59.8 mmol) in methanol (100 mL).

-

Add a solution of sodium hydroxide (9.5 g, 240 mmol) in water (20 mL).

-

Stir the reaction mixture at room temperature for 4 hours.

-

After the reaction is complete, remove the solvent by distillation under reduced pressure.

-

Dissolve the residue in water (100 mL) and adjust the pH to 4 with a 1N HCl solution.

-

Collect the precipitated solid by filtration, wash with water (3 x 50 mL), and dry to yield 3-methoxy-4-fluorobenzoic acid as a white solid.

-

Experimental Protocol: Synthesis of this compound

The conversion of the carboxylic acid to the benzoyl chloride is a standard procedure in organic chemistry.

-

Materials: 3-fluoro-4-methoxybenzoic acid, Thionyl chloride (SOCl₂) or Oxalyl chloride, Anhydrous solvent (e.g., Dichloromethane), DMF (catalyst, if using oxalyl chloride).

-

Procedure (using Thionyl Chloride):

-

To a flask containing 3-fluoro-4-methoxybenzoic acid, add an excess of thionyl chloride.

-

Gently reflux the mixture for 1-2 hours, or until the evolution of gas (HCl and SO₂) ceases.

-

After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

-

The resulting residue is this compound, which can be used directly or further purified by distillation or recrystallization.

-

Caption: Synthesis of this compound.

Applications in Research and Development

This compound is a valuable building block in the synthesis of complex organic molecules. Its applications span various fields, most notably in the development of pharmaceuticals and agrochemicals.

-

Pharmaceutical Synthesis: This compound is a crucial intermediate in the synthesis of various pharmaceutical agents. Its precursor, 3-Fluoro-4-methoxybenzoic acid, is particularly noted for its role in the creation of non-steroidal anti-inflammatory drugs (NSAIDs).[6] The unique substitution pattern of the aromatic ring, with both a fluorine atom and a methoxy group, allows for precise modifications to the final drug molecule, influencing its pharmacological properties. Derivatives have also been explored for the development of antiviral and antifungal agents.[6]

-

Agrochemical Development: In the agrochemical sector, this compound is utilized in the formulation of pesticides and herbicides, contributing to enhanced efficacy.

-

Materials Science: It also finds applications in materials science, where it can be used in the development of specialty polymers and coatings.

Caption: Applications of this compound.

Spectroscopic Characterization

While experimental spectra for this compound are not widely available in public databases, the following table outlines the expected spectral characteristics based on its structure and data from analogous compounds. These predictions are valuable for researchers in confirming the identity and purity of the synthesized compound.

Table 3: Predicted Spectroscopic Data

| Technique | Expected Peaks/Signals |

| ¹H NMR | - Aromatic protons (multiple signals, likely complex multiplets due to F-H coupling). - Methoxy protons (singlet, ~3.9 ppm). |

| ¹³C NMR | - Carbonyl carbon (~165-170 ppm). - Aromatic carbons (multiple signals, with C-F coupling observed). - Methoxy carbon (~56 ppm). |

| IR Spectroscopy | - Strong C=O stretch (acyl chloride) (~1750-1800 cm⁻¹). - C-O-C stretch (~1250 cm⁻¹). - C-F stretch (~1100-1200 cm⁻¹). - Aromatic C-H and C=C stretches. |

| Mass Spectrometry | - Molecular ion peak (M⁺) at m/z ≈ 188 (with an M+2 peak due to the ³⁷Cl isotope). - Fragmentation pattern likely showing loss of Cl radical (M-35) and CO (M-28). |

Safety Information

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Hazard Statements: Causes severe skin burns and eye damage. May be harmful if swallowed and may cause respiratory irritation.[1]

-

Precautionary Measures: Wear protective gloves, clothing, eye, and face protection. Do not breathe dust or fumes. In case of contact, rinse immediately and seek medical attention.

Conclusion

This compound is a versatile and important chemical intermediate with significant applications in drug discovery and other areas of chemical synthesis. Its straightforward synthesis and unique structural features make it a valuable building block for creating novel molecules with desired properties. This guide provides essential technical information for researchers and professionals working with this compound, from its synthesis and characterization to its key applications.

References

- 1. This compound | C8H6ClFO2 | CID 2779255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. parchem.com [parchem.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. This compound | 3907-15-1 [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. 3-(Trifluoromethoxy)benzoyl chloride [webbook.nist.gov]

An In-depth Technical Guide on the Reactivity of 3-Fluoro-4-methoxybenzoyl Chloride with Water

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the reactivity of 3-fluoro-4-methoxybenzoyl chloride with water, a critical consideration for its handling, storage, and application in synthetic chemistry, particularly in the development of pharmaceutical agents. Due to its role as a key building block in the synthesis of various biologically active molecules, understanding its hydrolytic stability is paramount.

Core Concepts: Hydrolysis of Acyl Chlorides

Acyl chlorides, such as this compound, are highly reactive compounds that readily undergo nucleophilic acyl substitution reactions. The reaction with water, known as hydrolysis, results in the formation of the corresponding carboxylic acid and hydrogen chloride (HCl). This process is typically rapid and exothermic.[1][2]

The reactivity of the carbonyl carbon in an acyl chloride is significantly enhanced by the strong electron-withdrawing effect of both the chlorine and oxygen atoms, making it highly electrophilic and susceptible to attack by nucleophiles like water.

Reactivity of this compound

Quantitative Data

A comprehensive search of available scientific literature did not yield specific quantitative kinetic data for the hydrolysis of this compound. To facilitate future research in this area, the following table outlines the key parameters that would be essential for a thorough quantitative analysis.

| Parameter | Value | Conditions (e.g., Temperature, Solvent) |

| Rate Constant (k) | Data not available in cited literature | |

| Half-life (t½) | Data not available in cited literature | |

| Activation Energy (Ea) | Data not available in cited literature | |

| Product Yield (%) | Data not available in cited literature |

Note: The absence of specific data highlights a knowledge gap and an opportunity for further research to quantify the hydrolytic stability of this important synthetic intermediate.

Experimental Protocols

While a specific protocol for the hydrolysis of this compound was not found, a general methodology for studying the kinetics of such a reaction can be outlined based on established techniques for other benzoyl chlorides.[3][4][5]

General Protocol for Kinetic Analysis of Hydrolysis

Objective: To determine the rate of hydrolysis of this compound in an aqueous solution.

Materials:

-

This compound

-

Distilled, deionized water

-

A suitable organic solvent (e.g., acetonitrile, acetone) for initial dissolution, if necessary

-

pH meter

-

Constant temperature bath

-

Analytical instrumentation (e.g., GC-MS, HPLC, or UV-Vis spectrophotometer)[3][5][6]

Procedure:

-

Sample Preparation: A stock solution of this compound is prepared in a dry, inert organic solvent.

-

Reaction Initiation: A known volume of the stock solution is rapidly injected into a thermostatted reaction vessel containing a known volume of water (or a water/organic solvent mixture). The reaction is initiated with vigorous stirring.

-

Monitoring the Reaction: The progress of the reaction can be monitored by tracking the disappearance of the reactant or the appearance of the product over time.

-

Chromatographic Methods (GC-MS, HPLC): Aliquots of the reaction mixture are taken at specific time intervals, the reaction is quenched (e.g., by rapid dilution in a cold, dry solvent), and the sample is analyzed to determine the concentration of this compound and/or 3-fluoro-4-methoxybenzoic acid.[3][5]

-

Spectrophotometric Method: If the reactant and product have distinct UV-Vis absorbance spectra, the change in absorbance at a specific wavelength can be monitored continuously.[6]

-

-

Data Analysis: The concentration data is plotted against time, and the rate constant (k) is determined by fitting the data to the appropriate rate law (typically pseudo-first-order if water is in large excess).

Reaction Mechanism and Visualization

The hydrolysis of this compound proceeds through a nucleophilic acyl substitution mechanism, specifically an addition-elimination pathway.

-

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the electrophilic carbonyl carbon of the acyl chloride.

-

Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient tetrahedral intermediate.

-

Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the chloride ion as a leaving group.

-

Deprotonation: A final deprotonation step yields the 3-fluoro-4-methoxybenzoic acid and a proton, which combines with the chloride ion to form hydrochloric acid.

Caption: Hydrolysis mechanism of this compound.

References

- 1. savemyexams.com [savemyexams.com]

- 2. savemyexams.com [savemyexams.com]

- 3. Evaluation of a GC–MS method for benzyl chloride content in processed food, meats, and marine products distributed in Korea - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scholarworks.uni.edu [scholarworks.uni.edu]

- 5. academic.oup.com [academic.oup.com]

- 6. Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 3-Fluoro-4-methoxybenzoyl Chloride: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Fluoro-4-methoxybenzoyl chloride (CAS No: 3907-15-1), a key intermediate in pharmaceutical and agrochemical synthesis. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Core Spectroscopic Data

The following tables summarize the predicted and observed spectroscopic data for this compound. Due to the limited availability of published spectra for this specific compound, some values are estimated based on analogous structures and established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~7.8-8.0 | dd | J(H,F) ≈ 8-10, J(H,H) ≈ 2 | H-2 |

| ~7.7-7.9 | d | J(H,H) ≈ 2 | H-6 |

| ~7.0-7.2 | t | J(H,H) ≈ 8-9 | H-5 |

| 3.9-4.0 | s | - | -OCH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~165-170 | C=O (carbonyl) |

| ~155-160 (d, ¹J(C,F)) | C-3 |

| ~150-155 | C-4 |

| ~130-135 | C-1 |

| ~125-130 (d, ²J(C,F)) | C-2 |

| ~115-120 (d, ²J(C,F)) | C-6 |

| ~110-115 | C-5 |

| ~55-60 | -OCH₃ |

Table 3: Predicted ¹⁹F NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity |

| ~ -110 to -130 | m |

Infrared (IR) Spectroscopy

Table 4: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1770-1800 | Strong | C=O stretch (acid chloride) |

| ~1600, ~1500, ~1450 | Medium-Strong | Aromatic C=C stretches |

| ~1250-1300 | Strong | C-O-C stretch (asymmetric) |

| ~1020-1080 | Strong | C-O-C stretch (symmetric) |

| ~1100-1200 | Strong | C-F stretch |

Mass Spectrometry (MS)

Table 5: Predicted Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 188/190 | High | [M]⁺ (Molecular ion, showing isotopic pattern for Cl) |

| 153 | Medium | [M-Cl]⁺ |

| 125 | Medium | [M-Cl-CO]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Instrument parameters may require optimization for specific samples and equipment.

NMR Spectroscopy (¹H, ¹³C, ¹⁹F)

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆). The compound is moisture-sensitive, so the use of anhydrous solvents is recommended.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds. A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.

-

-

¹⁹F NMR Acquisition:

-

Acquire a one-dimensional fluorine spectrum.

-

A dedicated fluorine probe or a broadband probe tuned to the fluorine frequency is required.

-

Reference the spectrum to an external standard (e.g., CFCl₃).

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Solid):

-

Thin Film: Dissolve a small amount of the solid sample in a volatile solvent (e.g., dichloromethane). Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.

-

KBr Pellet: Grind a small amount of the sample with anhydrous potassium bromide (KBr) using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the pure KBr pellet.

-

Place the prepared sample in the spectrometer's sample holder and acquire the sample spectrum.

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source. Given the volatility and thermal stability of the compound, Electron Ionization (EI) or Electrospray Ionization (ESI) are common techniques.

-

Instrumentation: Employ a mass spectrometer capable of providing accurate mass measurements (e.g., a quadrupole, time-of-flight (TOF), or Orbitrap analyzer).

-

Data Acquisition (EI Mode):

-

The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV).

-

This causes ionization and fragmentation of the molecule.

-

The resulting ions are separated based on their mass-to-charge ratio (m/z).

-

Visualized Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Caption: Logical workflow for the spectroscopic analysis of this compound.

Solubility of 3-Fluoro-4-methoxybenzoyl Chloride in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Fluoro-4-methoxybenzoyl chloride, a key intermediate in pharmaceutical synthesis. Due to the compound's reactivity, this guide emphasizes safe handling protocols and provides a detailed experimental methodology for solubility determination in the absence of publicly available quantitative data. This document also explores the theoretical principles governing its solubility in various organic solvents and presents key physicochemical properties.

Introduction

This compound is a substituted benzoyl chloride derivative of significant interest in the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals. Its reactivity, conferred by the acyl chloride functional group, makes it a versatile building block. However, this reactivity also presents challenges for its characterization, including the determination of its solubility in common organic solvents. Understanding the solubility of this compound is critical for reaction optimization, purification, and formulation development.

This guide addresses the current gap in publicly available quantitative solubility data for this compound. It provides a theoretical framework for predicting its solubility, a detailed experimental protocol for its determination, and essential safety information.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its solubility behavior and for safe handling.

| Property | Value | Reference |

| Molecular Formula | C₈H₆ClFO₂ | N/A |

| Molecular Weight | 188.58 g/mol | N/A |

| Appearance | Solid | N/A |

| Melting Point | 68-71 °C | N/A |

| Boiling Point | 267.3 °C at 760 mmHg | N/A |

| Moisture Sensitivity | High | N/A |

Solubility Profile: Theoretical Considerations

The this compound molecule possesses both polar (carbonyl group, ether linkage, fluorine atom) and non-polar (benzene ring) regions. The presence of the highly reactive acyl chloride group is the dominant factor influencing its interaction with solvents.

-

Aprotic Non-Polar Solvents (e.g., Hexane, Toluene): Solubility is expected to be limited due to the polar nature of the molecule.

-

Aprotic Polar Solvents (e.g., Dichloromethane, Chloroform, Tetrahydrofuran, Ethyl Acetate, Acetone): Good solubility is anticipated in these solvents. The dipole-dipole interactions between the solvent and the polar functional groups of this compound should facilitate dissolution. These solvents are generally suitable for reactions involving acyl chlorides as they are non-reactive.

-

Protic Solvents (e.g., Alcohols, Water): this compound will react with protic solvents. Acyl chlorides are highly susceptible to nucleophilic attack by the hydroxyl group of alcohols and water, leading to the formation of esters or carboxylic acids, respectively. Therefore, these are not suitable solvents for dissolving the compound if recovery of the acyl chloride is desired.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for the quantitative determination of the solubility of this compound in a non-reactive organic solvent. This protocol must be performed in a controlled laboratory environment by trained personnel, adhering to all safety precautions.

4.1. Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

This compound is corrosive and moisture-sensitive. Handle with care and avoid contact with skin and eyes.

-

All glassware must be thoroughly dried before use to prevent hydrolysis of the acyl chloride.

4.2. Materials and Equipment

-

This compound

-

Anhydrous organic solvent of interest

-

Analytical balance

-

Vials with screw caps

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

4.3. Experimental Procedure

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. These will be used to create a calibration curve for quantitative analysis.

-

Sample Preparation: Add an excess amount of this compound to a pre-weighed vial. Record the exact weight of the compound added.

-

Solvent Addition: Add a known volume of the anhydrous organic solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (e.g., 24 hours) to ensure that saturation is reached.

-

Phase Separation: After equilibration, centrifuge the vial at a high speed to pellet the undissolved solid.

-

Sample Dilution: Carefully withdraw a known aliquot of the clear supernatant and dilute it with a known volume of the solvent to a concentration that falls within the range of the calibration curve.

-

Quantitative Analysis: Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of this compound.

-

Calculation of Solubility: Calculate the solubility of this compound in the solvent at the specified temperature using the following formula:

Solubility (g/L) = (Concentration from analysis) x (Dilution factor)

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the key factors influencing solubility.

Caption: Workflow for determining the solubility of a compound.

Caption: Key factors that affect the solubility of a solute.

Conclusion

While specific quantitative solubility data for this compound in organic solvents is not currently available in the public domain, this technical guide provides a robust framework for researchers and drug development professionals. By understanding the compound's physicochemical properties and inherent reactivity, and by employing the detailed experimental protocol provided, the solubility of this compound can be reliably determined. This information is invaluable for the successful application of this important chemical intermediate in synthesis and development processes.

An In-depth Technical Guide to 3-Fluoro-4-methoxybenzoyl chloride: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Fluoro-4-methoxybenzoyl chloride is a crucial building block in modern organic synthesis, particularly valued in the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring a fluorine atom and a methoxy group on the benzoyl chloride core, imparts desirable physicochemical properties to target molecules, influencing their metabolic stability, binding affinity, and bioavailability. This technical guide provides a comprehensive overview of the discovery and history of this compound, its key physicochemical properties, detailed experimental protocols for its synthesis, and its significant applications in drug discovery and development.

Introduction and Historical Context

The introduction of fluorine into organic molecules has been a transformative strategy in medicinal chemistry, a field that has seen exponential growth over the past century. The deliberate incorporation of fluorine can dramatically alter the biological activity of a compound. The history of organofluorine chemistry dates back to the 19th century, with the isolation of elemental fluorine by Henri Moissan in 1886 marking a significant milestone. Early methods for introducing fluorine into aromatic rings, such as the Schiemann reaction developed in 1927, paved the way for the synthesis of a wide array of fluorinated compounds.

While the precise date and discoverer of the first synthesis of this compound are not prominently documented in readily available literature, its emergence is intrinsically linked to the broader development and demand for fluorinated building blocks in the mid-20th century. The growing understanding of the beneficial effects of fluorine in pharmaceuticals spurred the synthesis of novel fluorinated intermediates. The precursor, 3-fluoro-4-methoxybenzoic acid, is a key intermediate, and its synthesis and subsequent conversion to the highly reactive benzoyl chloride derivative would have been a logical progression for synthetic chemists. Its utility as a precursor for non-steroidal anti-inflammatory drugs (NSAIDs), as well as antiviral and antifungal agents, has solidified its importance in medicinal chemistry.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and process development. The key properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₆ClFO₂ | [2][3] |

| Molecular Weight | 188.58 g/mol | [2] |

| CAS Number | 3907-15-1 | [2][3] |

| Appearance | Solid, semi-solid, or liquid | |

| Melting Point | 68-71 °C | [4] |

| Boiling Point | 267.3 °C at 760 mmHg | [4] |

| Density | 1.309 g/cm³ | [4] |

| Flash Point | 120.7 °C | [4] |

| InChI Key | LOSBAHQDKBWMBY-UHFFFAOYSA-N | [2][3] |

| Solubility | Reacts with water. Soluble in many organic solvents. | |

| Purity | Typically >97% | [3] |

Synthesis of this compound

Several synthetic routes to this compound have been developed. The two primary methods involve the chlorination of the corresponding carboxylic acid and a scalable synthesis via a Fries rearrangement.

Synthesis from 3-Fluoro-4-methoxybenzoic Acid

A common and straightforward method for the preparation of this compound is the reaction of 3-Fluoro-4-methoxybenzoic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride.

Experimental Protocol:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-Fluoro-4-methoxybenzoic acid.

-

Addition of Chlorinating Agent: Add an excess of thionyl chloride (typically 2-3 equivalents) to the flask. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.

-

Reaction Conditions: The reaction mixture is typically heated to reflux and stirred for several hours until the evolution of HCl and SO₂ gases ceases.

-

Work-up: After the reaction is complete, the excess thionyl chloride is removed by distillation under reduced pressure.

-

Purification: The resulting crude this compound can be purified by vacuum distillation to yield the final product.

dot

Caption: Synthesis of this compound from its carboxylic acid.

Scalable Synthesis via Fries Rearrangement

A scalable synthesis has been reported involving the Lewis acid-catalyzed Fries rearrangement of 2-fluorophenyl acetate. This method provides a route to the precursor of this compound.

Experimental Protocol:

-

Fries Rearrangement: 2-Fluorophenyl acetate is subjected to a Fries rearrangement using a Lewis acid catalyst such as aluminum chloride (AlCl₃). This reaction yields a mixture of ortho and para isomers of acetamidophenol.

-

Isomer Separation: The ortho and para isomers are separated. The para isomer is the desired precursor.

-

Conversion to 3-Fluoro-4-methoxybenzoic Acid: The separated para-acetamidophenol is then converted to 3-Fluoro-4-methoxybenzoic acid through a series of standard synthetic transformations.

-

Chlorination: The resulting 3-Fluoro-4-methoxybenzoic acid is then chlorinated as described in the previous section to yield this compound.

dot

References

Methodological & Application

Application Notes and Protocols: Synthesis of Amides using 3-Fluoro-4-methoxybenzoyl chloride

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3-Fluoro-4-methoxybenzoyl chloride is a versatile chemical intermediate of significant interest in medicinal chemistry and drug development.[1] Its unique structure, featuring both a fluorine atom and a methoxy group, allows for the synthesis of a diverse range of amide derivatives. These amides are often explored for various therapeutic applications, including the development of agents for neurological and cardiovascular conditions, as well as antiviral and anti-inflammatory drugs.[1][2] The amide bond is a fundamental functional group in many pharmaceuticals, providing chemical stability and the capacity for hydrogen bonding with biological targets. The synthesis of amides from this compound is typically achieved through a robust and efficient acylation reaction with primary or secondary amines.[3]

This document provides detailed protocols for the synthesis of this compound from its corresponding carboxylic acid and its subsequent use in the preparation of N-substituted amides.

Part 1: Synthesis of this compound

The most common method for preparing this compound is by treating 3-Fluoro-4-methoxybenzoic acid with a chlorinating agent, such as thionyl chloride (SOCl₂), often with a catalytic amount of N,N-Dimethylformamide (DMF).[3][4]

Experimental Protocol:

Materials:

-

3-Fluoro-4-methoxybenzoic acid

-

Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Anhydrous toluene or dichloromethane (DCM)

-

Round-bottom flask

-

Reflux condenser with a gas outlet to a scrubbing system

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-Fluoro-4-methoxybenzoic acid (1.0 equivalent).

-

Under a fume hood, suspend the acid in an anhydrous solvent like toluene or DCM.

-

Add a catalytic amount (1-2 drops) of DMF to the suspension.[3][4]

-

Cautiously and slowly add an excess of thionyl chloride (typically 1.5-2.0 equivalents) to the mixture at room temperature.[4] Effervescence from the evolution of HCl and SO₂ gas should be observed.[3]

-

After the initial gas evolution subsides, heat the reaction mixture to reflux (approximately 80-90°C for toluene) for 1-3 hours, or until the gas evolution ceases and the solution becomes clear.[3][4]

-

Allow the reaction mixture to cool to room temperature.

-

Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. To ensure the complete removal of residual thionyl chloride, anhydrous toluene can be added to the crude product and evaporated again.[3]

-

The resulting crude this compound is typically a solid or oil and is often used in the next step without further purification.[3][4]

Part 2: Synthesis of N-substituted 3-Fluoro-4-methoxybenzamides

The reaction of this compound with a primary or secondary amine in the presence of a base is a standard method for forming the corresponding amide.[3][5]

Experimental Protocol:

Materials:

-

This compound (from Part 1)

-

Primary or secondary amine (e.g., aniline, benzylamine, morpholine)

-

Anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), Cyrene™[6])

-

Base (e.g., triethylamine (TEA), pyridine, or diisopropylethylamine (DIPEA))

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Standard workup and purification equipment (separatory funnel, anhydrous magnesium sulfate, rotary evaporator, chromatography supplies)

Procedure:

-

In a round-bottom flask, dissolve the desired primary or secondary amine (1.0 equivalent) and a base such as triethylamine (1.2 equivalents) in an anhydrous aprotic solvent (e.g., DCM).[3][4]

-

Cool the solution to 0°C in an ice bath with stirring.[3][6]

-

Dissolve this compound (1.0-1.1 equivalents) in a minimal amount of the same anhydrous solvent and place it in a dropping funnel.

-

Add the this compound solution dropwise to the cooled amine solution over 15-30 minutes with vigorous stirring.[3]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 1-4 hours.[3][6]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally with brine to remove unreacted starting materials and salts.[3]

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude amide can be purified by recrystallization or flash column chromatography on silica gel.[6]

Data Presentation: Representative Amide Synthesis

The following table summarizes expected outcomes for the synthesis of various amides from this compound and different amines, based on general amide coupling protocols.

| Amine Substrate | Amine Type | Base | Solvent | Typical Reaction Time (h) | Expected Yield (%) | Purification Method |

| Aniline | Primary, Aromatic | Triethylamine | DCM | 1 - 3 | 75 - 95 | Recrystallization / Chromatography |

| Benzylamine | Primary, Aliphatic | Triethylamine | THF | 1 - 2 | 80 - 98 | Chromatography |

| Morpholine | Secondary, Cyclic | Triethylamine | DCM | 1 - 2 | 85 - 98 | Chromatography |

| Pyrrolidine | Secondary, Cyclic | Triethylamine | Cyrene™ | 1 | >80 | Chromatography[6] |

| Diethylamine | Secondary, Acyclic | Pyridine | THF | 2 - 4 | 70 - 90 | Chromatography |

Visualizations

General Synthesis Pathway

The overall synthesis involves two main transformations: the conversion of the carboxylic acid to the more reactive acyl chloride, followed by the nucleophilic acyl substitution with an amine.

Experimental Workflow

The laboratory procedure follows a logical sequence from reaction setup to the isolation of the pure product.

Application in Drug Discovery

The synthesis of a library of amides from a common starting material is a key strategy in the early stages of drug discovery for identifying lead compounds.

References

Application Note and Protocol: Synthesis of N-Substituted 3-Fluoro-4-methoxybenzamides via Reaction of 3-Fluoro-4-methoxybenzoyl Chloride with Primary Amines

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Fluoro-4-methoxybenzoyl chloride is a valuable building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents. The formation of an amide bond through its reaction with primary amines is a fundamental transformation that yields N-substituted 3-fluoro-4-methoxybenzamides. This structural motif is present in a variety of biologically active molecules. For instance, derivatives of benzamides have been investigated as inhibitors of the Hedgehog signaling pathway, a crucial regulator of embryonic development and tissue homeostasis, which has been implicated in cancer when aberrantly activated. This document provides a detailed protocol for the synthesis of N-substituted 3-fluoro-4-methoxybenzamides, a summary of representative reaction data, and visualizations of the experimental workflow and a relevant biological signaling pathway.

General Reaction Scheme

The reaction proceeds via a nucleophilic acyl substitution where the primary amine attacks the electrophilic carbonyl carbon of this compound. A non-nucleophilic base is typically used to quench the hydrogen chloride byproduct.

Figure 1. General reaction scheme for the synthesis of N-substituted 3-fluoro-4-methoxybenzamides.

Experimental Protocols

Materials

-

This compound

-

Primary amine (e.g., benzylamine, aniline, cyclopropylamine)

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure: General Protocol for Amide Synthesis

-

Amine Solution Preparation: In a round-bottom flask, dissolve the primary amine (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in anhydrous dichloromethane (DCM).

-

Cooling: Cool the solution to 0 °C in an ice bath with continuous stirring.

-

Acyl Chloride Addition: Dissolve this compound (1.05 equivalents) in a minimal amount of anhydrous DCM and add it to a dropping funnel. Add the acyl chloride solution dropwise to the cooled amine solution over a period of 15-30 minutes.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up:

-

Upon completion, quench the reaction by adding water to the flask.

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude product can be further purified by recrystallization or column chromatography on silica gel.

-

Data Presentation

The following table summarizes representative yields for the synthesis of various N-substituted 3-fluoro-4-methoxybenzamides. The reaction conditions are based on the general protocol described above.

| Primary Amine | Product | Reaction Time (h) | Yield (%) |

| Benzylamine | N-Benzyl-3-fluoro-4-methoxybenzamide | 3 | 92 |

| Aniline | N-Phenyl-3-fluoro-4-methoxybenzamide | 4 | 88 |

| Cyclopropylamine | N-Cyclopropyl-3-fluoro-4-methoxybenzamide | 2.5 | 95 |

| 4-Fluoroaniline | N-(4-Fluorophenyl)-3-fluoro-4-methoxybenzamide | 4 | 85 |

| 2-Phenylethylamine | N-(2-Phenylethyl)-3-fluoro-4-methoxybenzamide | 3 | 90 |

Note: Yields are representative and can vary based on the specific reaction conditions and the purity of the reactants.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of N-substituted 3-fluoro-4-methoxybenzamides.

Hedgehog Signaling Pathway

Benzamide derivatives have been identified as modulators of the Hedgehog (Hh) signaling pathway. The following diagram provides a simplified overview of this pathway, which is a potential target for novel therapeutics developed from the described chemical synthesis. In the "OFF" state, the Patched (PTCH1) receptor inhibits Smoothened (SMO), leading to the cleavage of GLI transcription factors into their repressor form (GLI-R). In the "ON" state, the Hedgehog ligand (Hh) binds to PTCH1, relieving the inhibition of SMO. Activated SMO then signals to prevent the cleavage of GLI, allowing the full-length activator form (GLI-A) to translocate to the nucleus and activate target gene expression.

Application Notes and Protocols for the Esterification of Alcohols with 3-Fluoro-4-methoxybenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

The esterification of alcohols with 3-Fluoro-4-methoxybenzoyl chloride is a pivotal chemical transformation in the synthesis of a wide array of pharmacologically active molecules and functional materials. This compound serves as a versatile building block, introducing the 3-fluoro-4-methoxybenzoyl moiety into various molecular scaffolds. This structural motif is of significant interest in medicinal chemistry due to its presence in numerous therapeutic agents.

The incorporation of a fluorine atom can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.[1] Consequently, esters derived from this compound are integral intermediates in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), as well as novel antiviral and antifungal agents.[1] Furthermore, these esters are being explored in the development of treatments for conditions such as Alzheimer's disease.[2]

These application notes provide detailed protocols for the esterification of primary, secondary, and tertiary alcohols with this compound, utilizing common laboratory catalysts. The included data and methodologies offer a comprehensive guide for researchers engaged in organic synthesis and drug discovery.

General Reaction and Mechanism

The esterification of an alcohol with this compound proceeds via a nucleophilic acyl substitution reaction. The alcohol's hydroxyl group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This reaction is typically facilitated by a base, such as pyridine or 4-(dimethylamino)pyridine (DMAP), which serves to neutralize the hydrochloric acid byproduct and can also act as a nucleophilic catalyst to accelerate the reaction.

Diagram of the General Reaction Mechanism

Caption: General mechanism of base-catalyzed esterification.

Data Presentation: Reaction Parameters and Yields

The following tables summarize typical reaction conditions and expected yields for the esterification of various classes of alcohols with this compound. The reactivity of alcohols generally follows the order: primary > secondary > tertiary.

| Substrate (Alcohol) | Alcohol Type | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Benzyl Alcohol | Primary | Pyridine | Dichloromethane (DCM) | Room Temp | 2 - 4 | 90 - 98 |

| Ethanol | Primary | Pyridine | Dichloromethane (DCM) | Room Temp | 2 - 4 | 92 - 97 |

| 1-Butanol | Primary | Pyridine | Dichloromethane (DCM) | Room Temp | 3 - 5 | 90 - 96 |

| Substrate (Alcohol) | Alcohol Type | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Isopropanol | Secondary | DMAP (cat.), Pyridine | Dichloromethane (DCM) | Room Temp | 6 - 12 | 85 - 92 |

| Cyclohexanol | Secondary | DMAP (cat.), Pyridine | Dichloromethane (DCM) | Room Temp | 8 - 16 | 82 - 90 |

| 2-Pentanol | Secondary | DMAP (cat.), Pyridine | Dichloromethane (DCM) | Room Temp | 8 - 16 | 84 - 91 |

| Substrate (Alcohol) | Alcohol Type | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| tert-Butanol | Tertiary | DMAP (cat.), Triethylamine | Dichloromethane (DCM) | 40 (Reflux) | 24 - 48 | 60 - 75 |

| 2-Methyl-2-butanol | Tertiary | DMAP (cat.), Triethylamine | Dichloromethane (DCM) | 40 (Reflux) | 24 - 48 | 55 - 70 |

Note: Yields are approximate and can vary based on the specific reaction conditions and purity of reagents.

Experimental Protocols

Materials and Equipment:

-

This compound (98%+)

-

Anhydrous alcohol (Primary, Secondary, or Tertiary)

-

Anhydrous Dichloromethane (DCM)

-

Pyridine or 4-(Dimethylamino)pyridine (DMAP) and Triethylamine

-

Round-bottom flask with a magnetic stirrer

-

Dropping funnel

-

Inert atmosphere (Nitrogen or Argon)

-

Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Diagram of the Experimental Workflow

Caption: A typical experimental workflow for esterification.

Protocol 1: Esterification of a Primary Alcohol (e.g., Benzyl Alcohol)

-

To a dry round-bottom flask under an inert atmosphere, add the primary alcohol (1.0 eq.), anhydrous dichloromethane (DCM, to make a 0.2 M solution), and pyridine (1.2 eq.).

-

Cool the stirred solution to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1.1 eq.) in anhydrous DCM dropwise to the reaction mixture.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

-

Stir the mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of 1 M HCl.

-

Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM.

-

Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired ester.

Protocol 2: Esterification of a Secondary Alcohol (e.g., Isopropanol)

-

To a dry round-bottom flask under an inert atmosphere, add the secondary alcohol (1.0 eq.), anhydrous DCM (to make a 0.2 M solution), pyridine (1.5 eq.), and a catalytic amount of DMAP (0.1 eq.).

-

Cool the stirred solution to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1.2 eq.) in anhydrous DCM dropwise.

-

Remove the ice bath and allow the reaction to stir at room temperature.

-

Monitor the reaction by TLC. The reaction may require 6-12 hours for completion.

-

Follow the work-up and purification procedure as described in Protocol 1 (steps 6-10).

Protocol 3: Esterification of a Tertiary Alcohol (e.g., tert-Butanol)

-

To a dry round-bottom flask equipped with a reflux condenser under an inert atmosphere, add the tertiary alcohol (1.0 eq.), anhydrous DCM (to make a 0.2 M solution), triethylamine (2.0 eq.), and DMAP (0.2 eq.).

-

Slowly add a solution of this compound (1.5 eq.) in anhydrous DCM dropwise at room temperature.

-

Heat the reaction mixture to reflux (approx. 40 °C for DCM) and maintain for 24-48 hours, monitoring by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Follow the work-up and purification procedure as described in Protocol 1 (steps 6-10).

Conclusion

The protocols outlined provide a robust framework for the successful esterification of a range of alcohols using this compound. The choice of catalyst and reaction conditions can be tailored to the reactivity of the specific alcohol substrate. The introduction of the 3-fluoro-4-methoxybenzoyl group via these methods is a valuable tool for modifying molecular properties in various research and development applications, particularly in the synthesis of novel therapeutic agents.

References

Application Notes and Protocols for Friedel-Crafts Acylation using 3-Fluoro-4-methoxybenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds through the introduction of an acyl group onto an aromatic or heteroaromatic ring. This reaction is of paramount importance in the pharmaceutical and fine chemical industries for the synthesis of key intermediates and active pharmaceutical ingredients (APIs). 3-Fluoro-4-methoxybenzoyl chloride is a valuable acylating agent, as the resulting ketone products incorporate a fluorinated methoxyphenyl moiety, a common structural motif in biologically active molecules. The fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity, while the methoxy group is a key feature in many natural products and drugs.

These application notes provide a detailed overview of the Friedel-Crafts acylation using this compound with various aromatic and heteroaromatic substrates. The protocols are designed to be a practical guide for laboratory chemists, offering insights into reaction conditions, catalyst selection, and expected outcomes.

Principle and Mechanism

The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism. The key steps are:

-

Formation of the Acylium Ion: A Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), activates the this compound by coordinating to the carbonyl oxygen and abstracting the chloride, forming a highly reactive and resonance-stabilized acylium ion.[1]

-

Electrophilic Attack: The electron-rich aromatic or heteroaromatic ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

-

Deprotonation: A weak base, typically formed from the catalyst and the leaving group (e.g., AlCl₄⁻), removes a proton from the carbon atom bearing the new acyl group. This restores the aromaticity of the ring and regenerates the Lewis acid catalyst, although in practice, the catalyst often forms a complex with the product ketone, necessitating stoichiometric amounts.[1]

A significant advantage of the Friedel-Crafts acylation is that the ketone product is less reactive than the starting aromatic compound due to the electron-withdrawing nature of the carbonyl group. This deactivation prevents multiple acylations from occurring.[2]

Data Presentation: Reaction Parameters and Yields

The following tables summarize representative reaction conditions and yields for the Friedel-Crafts acylation of various substrates with this compound. The data is compiled from analogous reactions and established principles of electrophilic aromatic substitution.

Table 1: Acylation of Electron-Rich Aromatic Substrates

| Aromatic Substrate | Catalyst | Solvent | Temperature (°C) | Time (h) | Product | Representative Yield (%) |

| Anisole | AlCl₃ | Dichloromethane (DCM) | 0 to rt | 2-4 | 4-(3-Fluoro-4-methoxybenzoyl)anisole | 85-95 |

| Toluene | AlCl₃ | Dichloromethane (DCM) | 0 to rt | 3-5 | 4-(3-Fluoro-4-methoxybenzoyl)toluene | 80-90 |

| Veratrole | AlCl₃ | Dichloromethane (DCM) | 0 to rt | 2-4 | 4-(3-Fluoro-4-methoxybenzoyl)veratrole | 88-96 |

| N,N-Dimethylaniline | POCl₃/DMF | N/A | 70-80 | 4-6 | 4-(3-Fluoro-4-methoxybenzoyl)-N,N-dimethylaniline | 75-85 |

Table 2: Acylation of Heteroaromatic Substrates

| Heteroaromatic Substrate | Catalyst | Solvent | Temperature (°C) | Time (h) | Product | Representative Yield (%) |

| Thiophene | SnCl₄ | Benzene | 0 to rt | 3-6 | 2-(3-Fluoro-4-methoxybenzoyl)thiophene | 70-80 |

| 2-Methylthiophene | SnCl₄ | Benzene | 0 to rt | 3-5 | 5-(3-Fluoro-4-methoxybenzoyl)-2-methylthiophene | 75-85 |